2-(5-Ethylisoxazol-4-yl)acetic acid
Description
2-(5-Ethylisoxazol-4-yl)acetic acid is a heterocyclic carboxylic acid featuring a five-membered isoxazole ring substituted with an ethyl group at position 5 and an acetic acid moiety at position 4. The isoxazole core contains oxygen and nitrogen atoms in a 1,2-arrangement, contributing to its aromaticity and metabolic stability.
Properties
CAS No. |
155602-47-4 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(5-ethyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-6-5(3-7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
KKYPEWPVHZCNJK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NO1)CC(=O)O |
Canonical SMILES |
CCC1=C(C=NO1)CC(=O)O |
Synonyms |
4-Isoxazoleaceticacid,5-ethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Heterocycle and Electronic Effects
- Isoxazole vs. Thiadiazole: The isoxazole ring in 2-(5-Ethylisoxazol-4-yl)acetic acid provides oxygen and nitrogen atoms, enhancing polarity and metabolic stability. In contrast, the thiadiazole ring in Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate contains sulfur, which increases lipophilicity and may influence redox reactivity .
- Substituent Effects: The 5-ethyl group in the target compound offers moderate lipophilicity compared to the 5-methyl and 3-methoxy groups in Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate.
Functional Group Impact
- Carboxylic Acid vs. Ester: The free carboxylic acid in 2-(5-Ethylisoxazol-4-yl)acetic acid improves water solubility and enables salt formation, making it suitable for pharmaceutical formulations. In contrast, ester derivatives (e.g., Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate) are more lipophilic, favoring membrane permeability .
- Amino and Oxo Groups: The amino group in Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate allows for additional hydrogen bonding or derivatization (e.g., amide formation), while the oxo group in the thiadiazole compound may participate in keto-enol tautomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
